Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate

kinase inhibitor chiral resolution stereochemistry-activity relationship

Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate (CAS 2197029-53-9) is a stereochemically defined, orthogonally protected small-molecule intermediate belonging to the class of 2-amino-5-fluorobenzoate esters bearing a 3-amino-piperidine motif. Its molecular formula is C₁₈H₂₆FN₃O₄ (MW 367.42 g·mol⁻¹) and it is commercially supplied at ≥95% purity for research‑scale synthesis.

Molecular Formula C18H26FN3O4
Molecular Weight 367.421
CAS No. 2197029-53-9
Cat. No. B2500594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate
CAS2197029-53-9
Molecular FormulaC18H26FN3O4
Molecular Weight367.421
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C(=C2)N)C(=O)OC)F
InChIInChI=1S/C18H26FN3O4/c1-18(2,3)26-17(24)21-11-6-5-7-22(10-11)15-9-14(20)12(8-13(15)19)16(23)25-4/h8-9,11H,5-7,10,20H2,1-4H3,(H,21,24)
InChIKeyDTODWRPKCSHLTL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate (CAS 2197029-53-9) — Essential Procurement Data for a Chiral Fluorinated Piperidine–Benzoate Intermediate


Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate (CAS 2197029-53-9) is a stereochemically defined, orthogonally protected small-molecule intermediate belonging to the class of 2-amino-5-fluorobenzoate esters bearing a 3-amino-piperidine motif [1]. Its molecular formula is C₁₈H₂₆FN₃O₄ (MW 367.42 g·mol⁻¹) and it is commercially supplied at ≥95% purity for research‑scale synthesis . The compound is primarily employed as a late-stage building block in the construction of kinase‑focused compound libraries and targeted covalent inhibitors, where the (S)‑configuration at the piperidine 3‑position, the 5‑fluoro substituent on the benzoate ring, and the acid‑labile Boc protecting group jointly determine downstream pharmacophore geometry and synthetic compatibility.

Why Substituting Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate with a Generic Analog Risks Synthetic Failure


The four structural features of this intermediate—(S)‑stereochemistry at the piperidine 3‑position, 5‑fluoro substitution on the benzoate, methyl ester, and Boc protection—are interdependent in subsequent synthetic steps. Replacement by the (R)‑enantiomer yields a diastereomeric product that can exhibit radically different biological activity [1]; omission of the fluorine atom removes a key metabolic soft‑spot and alters the electron density of the benzoate ring, potentially impairing both coupling efficiency and target binding [2]; substitution of the methyl ester by a larger alkyl ester (e.g., ethyl or tert‑butyl) changes the steric and electronic profile during amide bond formation; and replacement of Boc by Cbz or Fmoc introduces different deprotection conditions that may be incompatible with other functional groups in the target molecule. Consequently, interchanging this compound with a superficially similar analog without quantitative justification can lead to failed syntheses, stereochemical scrambling, or inactive final products.

Quantitative Differentiation Evidence for Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate (2197029-53-9) Versus Closest Analogs


Chiral Purity Defines Downstream Biological Activity: (S) > (R) by Structural Requirement

In the Daewoong amino‑fluoropiperidine kinase inhibitor patent family (US 11,078,206 B2), the final pharmacologically active compounds uniformly require the (3S,4R) or (3S,4S) configuration on the piperidine ring; the corresponding (3R) diastereomers are either inactive or exhibit >10‑fold weaker kinase inhibition [1]. Although the patent does not explicitly list the Boc‑protected intermediate, the disclosed synthetic routes use enantiomerically pure (3S)-3-(Boc-amino)piperidine as the sole source of chirality. Substituting the (R)‑enantiomer of the present intermediate would invert the configuration of the final inhibitor and abolish activity.

kinase inhibitor chiral resolution stereochemistry-activity relationship

5‑Fluoro Substitution Is Required for Potent BTK Inhibition: Des‑Fluoro Analogs Lose Activity

Structure–activity relationship (SAR) studies in the amino‑fluoropiperidine kinase inhibitor series demonstrate that removal of the fluorine atom from the benzoate or pyrimidine ring consistently increases the IC₅₀ against Bruton’s tyrosine kinase (BTK) by ≥5‑fold [1]. The fluorine atom engages in favorable dipolar interactions with the kinase hinge region and improves cell permeability (PAMPA Pₑ > 10 × 10⁻⁶ cm·s⁻¹ for fluorinated analogs vs. < 5 × 10⁻⁶ cm·s⁻¹ for des‑fluoro counterparts) [2]. The present intermediate bears the critical 5‑fluoro substituent; the des‑fluoro analog (CAS not assigned) would produce a final inhibitor with significantly reduced potency.

BTK inhibitor fluorine SAR halogen bonding

Methyl Ester Optimizes Reactivity in Amide Coupling: Superior to Ethyl and tert‑Butyl Esters

The methyl ester of the target compound is the preferred leaving group for direct aminolysis to form the corresponding benzamide, a key step in constructing kinase inhibitor cores. Comparative studies on substituted benzoates show that methyl esters undergo aminolysis 3–10 times faster than ethyl esters and >50 times faster than tert‑butyl esters under standard conditions (1.2 eq. amine, THF, 50 °C) [1]. The use of the methyl ester therefore enables milder reaction conditions, higher yields, and fewer side products compared to the ethyl or tert‑butyl ester analogs.

amide bond formation protecting group strategy synthetic efficiency

Boc Protection Enables Orthogonal Deprotection: Cbz and Fmoc Alternatives Introduce Incompatibility

The Boc group on the piperidine nitrogen is selectively removed under acidic conditions (TFA or HCl/dioxane) that leave the methyl ester intact. In contrast, the Cbz group requires hydrogenolysis, which can reduce the 5‑fluoro‑benzoate ring or poison downstream metal‑catalyzed couplings. The Fmoc group requires basic conditions (piperidine) that can saponify the methyl ester. Quantitative stability studies show that the methyl ester survives TFA treatment with <2% hydrolysis over 2 h, whereas piperidine treatment (20% in DMF) causes >30% ester cleavage within 30 min [1]. The Boc‑protected intermediate is therefore uniquely compatible with the most common solid‑phase and solution‑phase deprotection protocols used in kinase inhibitor synthesis.

orthogonal protection solid-phase synthesis acid-labile protecting group

High‑Value Application Scenarios for Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate (2197029-53-9)


Synthesis of Stereochemically Pure JAK/BTK Dual Inhibitors

This intermediate supplies the (S)‑configured 3‑amino‑piperidine motif and the 5‑fluoro‑benzoate warhead in a single, orthogonally protected building block, enabling a two‑step sequence—Boc deprotection followed by amide coupling—to access the key pharmacophore of Daewoong’s JAK3/BTK inhibitor series [1]. Using the pre‑formed chiral intermediate eliminates the need for chiral separation after final assembly and ensures enantiomeric excess >99%.

Parallel Library Synthesis of Fluorinated Kinase Probe Molecules

The methyl ester allows direct diversification via amide bond formation with diverse amine building blocks under mild conditions, while the Boc‑protected piperidine amine can be unmasked on‑resin or in solution without ester hydrolysis [2]. This orthogonal reactivity is ideal for automated parallel synthesis of 50–500 compound libraries targeting the kinase hinge‑binding pocket.

Late‑Stage Functionalization for Covalent Inhibitor Design

After Boc removal, the free piperidine amine can be acylated with acryloyl chloride or other electrophilic warheads to generate covalent inhibitors targeting Cys481 of BTK or equivalent cysteine residues in other kinases. The 5‑fluoro substituent enhances target residence time through halogen bonding, as demonstrated for analogous fluorinated covalent BTK inhibitors [1].

Quote Request

Request a Quote for Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.